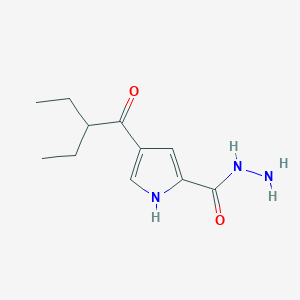

4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

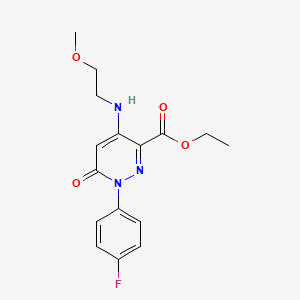

Molecular Structure Analysis

The molecular structure of “4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide” can be inferred from its name. It likely contains a pyrrole ring (a five-membered ring with one nitrogen atom), substituted at the 4-position with a 2-ethylbutanoyl group. The 2-carbohydrazide group suggests the presence of a carbonyl (C=O) group linked to a hydrazide (NH-NH2) group .Scientific Research Applications

Synthesis and Characterization

4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide belongs to a class of compounds involving pyrrole derivatives that have been extensively studied for their synthetic and application potentials. While the direct studies on this specific compound are scarce, research on similar pyrrole derivatives provides insight into potential applications and methodologies. For instance, the synthesis and characterization of various pyrrole derivatives have been documented, demonstrating their utility in generating a wide array of heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans through reactions prone to nucleophilic attacks (Singh et al., 2014). These derivatives are characterized by their spectroscopic features and molecular interactions, suggesting a broad scope for chemical manipulations and applications in materials science and medicinal chemistry.

Computational Studies and Molecular Interactions

The computational analysis of pyrrole derivatives reveals detailed insights into their electronic structure, molecular interactions, and potential reactivity. For example, the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate showcased the importance of vibrational analysis, molecular electrostatic potential surfaces, and dimer formation through hydrogen bonding, providing a foundation for understanding the structural and electronic prerequisites for chemical reactivity and compound stability (Singh et al., 2013). These computational insights are crucial for designing molecules with desired properties, including catalytic activity, pharmaceutical relevance, or material applications.

Ligand Applications in Catalysis

Pyrrole-2-carbohydrazides have been found to serve as novel and efficient ligands in the Cu-catalyzed amination of aryl halides with amines in pure water, showcasing high yields and broad applicability (Xie et al., 2010). This application underscores the potential of pyrrole derivatives in facilitating environmentally friendly catalytic processes, highlighting their importance in green chemistry and sustainable industrial practices.

Non-linear Optical Materials

Research into the electronic and optical properties of pyrrole derivatives has indicated their potential use as non-linear optical (NLO) materials. The study of ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for example, provides evidence of significant first hyperpolarizabilities, suggesting applications in optoelectronics and photonics (Rawat & Singh, 2014). The ability to tailor the electronic properties of these compounds through chemical modifications opens avenues for the development of new materials with customized optical responses.

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-3-7(4-2)10(15)8-5-9(13-6-8)11(16)14-12/h5-7,13H,3-4,12H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUYKHJPBOBCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, 2-[[tris(1-methylethyl)silyl]oxy]-, hydrazide](/img/structure/B2602624.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2602626.png)

![2-Chloro-1-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B2602633.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2602638.png)